2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol
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Overview
Description
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol is an organic compound with the molecular formula C11H14O3 It belongs to the class of benzodioxins, which are characterized by a dioxin ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. For instance, the reaction of 2,6,7-trimethylphenol with ethylene glycol in the presence of an acid catalyst can yield the desired benzodioxin compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares a similar core structure but lacks the trimethyl substitutions.
Benzofuran: Another related compound with a fused benzene and furan ring, known for its antimicrobial properties.
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, 6-acetate: A structurally similar compound with different functional groups and biological activities.
Uniqueness
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol is unique due to its specific trimethyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its stability and interaction with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3,6,7-trimethyl-2H-1,4-benzodioxin-3-ol |
InChI |
InChI=1S/C11H14O3/c1-7-4-9-10(5-8(7)2)14-11(3,12)6-13-9/h4-5,12H,6H2,1-3H3 |
InChI Key |
FFVIZPCTFBYQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(CO2)(C)O |
Origin of Product |
United States |
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